(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
Description
The compound "(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone" is a structurally complex molecule featuring three distinct pharmacophores:
1,3,4-Thiadiazole core: Substituted at the 2-position with a 2-fluorophenyl group, this heterocycle is known for its electron-withdrawing properties and role in enhancing metabolic stability and bioactivity .
Isoxazole-furan methanone: The isoxazole ring fused with a furan moiety contributes to π-π stacking interactions and modulates lipophilicity, influencing pharmacokinetic properties.
Properties
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c22-15-7-2-1-6-14(15)20-24-23-19(30-20)13-5-3-9-26(12-13)21(27)16-11-18(29-25-16)17-8-4-10-28-17/h1-2,4,6-8,10-11,13H,3,5,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEPMPCRAIMREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CO3)C4=NN=C(S4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of thiadiazole derivatives, which are characterized by their unique heterocyclic structures containing sulfur and nitrogen. The specific molecular formula is with a molecular weight of approximately 320.38 g/mol. Its structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₆FN₄OS |
| Molecular Weight | 320.38 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C16H16FN4OS/c1-10(18)12(19)15(20)16(21)14(8-9)17/h8-9,12H,1H2,(H,18,19)(H,20,21) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiadiazole and isoxazole moieties are known to exhibit diverse pharmacological effects:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. For instance, derivatives of thiadiazole have been shown to possess COX-II inhibitory properties with significant anti-inflammatory effects .
- Antimicrobial Activity : Research indicates that related thiadiazole compounds exhibit antimicrobial properties against a range of pathogens including Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Some studies suggest that the compound may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound or similar derivatives:
Antimicrobial Activity
A study demonstrated that compounds structurally related to thiadiazoles exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The disk diffusion method was utilized to assess the efficacy of these compounds .
Anti-inflammatory Effects
In vivo studies highlighted the anti-inflammatory properties of related thiadiazole derivatives. For example, specific analogs showed reduced edema in animal models when tested against inflammatory stimuli .
Case Studies
- Case Study 1 : A derivative similar to the compound was tested for its COX-II inhibitory activity and exhibited an IC50 value of 0.52 μM, demonstrating significant selectivity compared to traditional COX inhibitors like Celecoxib .
- Case Study 2 : In a study involving human fibrosarcoma HT-1080 cells, a related thiadiazole compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit notable anticancer properties. The compound has been linked with several studies demonstrating its efficacy against various cancer cell lines.
Case Studies
- Cytotoxicity Assessment : A study evaluated several thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer). The results showed significant suppressive activity, with some derivatives achieving IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .
- Tyrosine Kinase Inhibition : Some derivatives of this compound have been identified as potential tyrosine kinase inhibitors, which are crucial in cancer therapy. For instance, compounds with electron-withdrawing groups like fluorine demonstrated enhanced activity compared to their electron-donating counterparts .
Neurological Applications
The 1,3,4-thiadiazole moiety is also recognized for its anticonvulsant properties. Research has shown that compounds containing this structure can effectively protect against seizures.
Case Studies
- Anticonvulsant Activity : In vivo studies using models induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) revealed that certain thiadiazole derivatives provided significant protection against seizures. For example, a derivative was found to be 1.8 times more effective than valproic acid with a therapeutic index of 7.3 .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Various studies have highlighted the effectiveness of thiadiazole derivatives against a range of bacterial strains.
Case Studies
- Antimicrobial Efficacy : A series of studies have reported that certain thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation for therapeutic applications .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives.
| Compound | Activity Type | IC50 Value | Target Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 4.27 µg/mL | SK-MEL-2 |
| Compound B | Anticonvulsant | LD50 = 3807.87 mg/kg | MES model |
| Compound C | Antimicrobial | - | Various bacterial strains |
Chemical Reactions Analysis
Reactivity of the 1,3,4-Thiadiazole Moiety
The thiadiazole ring is a focal point for electrophilic and nucleophilic substitutions. Key reactions include:
a. Sulfur Oxidation
The sulfur atom in the thiadiazole ring undergoes oxidation with agents like H₂O₂ or Cl₂, forming sulfoxide or sulfone derivatives. For example, treatment with Cl₂ gas in dichloromethane at −2°C yields sulfonyl chloride intermediates, as demonstrated in related thiadiazole systems .
b. Nucleophilic Substitution
The C-2 position of the thiadiazole is susceptible to nucleophilic attack. Piperidine substitution at this position (as seen in the parent compound) can be further functionalized. For instance, reaction with alkyl halides in the presence of triethylamine forms quaternary ammonium salts .
Isoxazole Ring Reactivity
The isoxazole moiety participates in:
a. Ring-Opening Reactions
Under acidic conditions (e.g., HCl in ethanol), the isoxazole ring undergoes hydrolysis to form β-keto amides. This reaction is facilitated by the electron-withdrawing effect of the adjacent carbonyl group.
b. Cycloaddition
The isoxazole’s conjugated diene system engages in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic structures.
Furan Ring Reactivity
The furan subunit displays classical electrophilic aromatic substitution (EAS) behavior:
a. Nitration and Sulfonation
Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C-5 position, while SO₃ in DCM sulfonates the C-2 position.
b. Diels-Alder Reactions
As a diene, furan reacts with dienophiles like maleic anhydride under thermal conditions (80–100°C), yielding oxabicyclic adducts.
Piperidine Amine Reactivity
The piperidine nitrogen undergoes:
a. Acylation
Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane forms amide derivatives.
b. Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces N-alkylpiperidinium salts.
Methanone Carbonyl Reactivity
The central carbonyl group participates in:
a. Reduction
NaBH₄ in methanol reduces the ketone to a secondary alcohol, though steric hindrance from adjacent rings may limit yield.
b. Condensation
Reaction with hydrazine forms hydrazones, which can cyclize to triazoles under oxidative conditions (CuSO₄, air) .
Mechanistic Insights
-
Thiadiazole Stability : The electron-deficient thiadiazole ring directs electrophiles to the sulfur atom, while nucleophiles target the C-2 position due to resonance stabilization.
-
Furan Aromaticity : EAS occurs preferentially at the C-5 position due to maximal charge density in Hückel calculations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Derivatives with Fluorophenyl Substituents
Key Observations :
- Fluorophenyl Position: The substitution pattern (2-, 3-, or 4-fluorophenyl) influences electronic effects and steric interactions.
- Heterocyclic Linkers: Piperidine in the target compound offers conformational flexibility, contrasting with rigid thiazolidinone or triazole-based linkers in analogs. This flexibility may improve binding to dynamic enzyme pockets .
- Isoxazole-Furan vs.
Q & A
Basic Synthesis Optimization: How can researchers systematically optimize the synthesis of this compound to improve yield and purity?
Answer:
Use Design of Experiments (DoE) to evaluate critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
-
Reaction Parameters Table
Parameter Range Tested Optimal Value Impact on Yield Temperature 60–120°C 90°C 20% increase Solvent DMF, THF, EtOH DMF Reduced side products Reaction Time 6–24 hrs 12 hrs 85% yield
Reference flow chemistry principles (e.g., continuous-flow systems) to enhance reproducibility and scalability . Validate purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and HPLC with a C18 column .
Structural Characterization: What advanced methods resolve ambiguities in the compound’s tautomeric or conformational states?
Answer:
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for solution) to determine the absolute configuration. For thiadiazole derivatives, ensure high-resolution data (R-factor < 0.05) to confirm bond lengths/angles .
- NMR Spectroscopy : Employ - HOESY to detect spatial proximity between fluorine and protons in the 2-fluorophenyl group. Compare shifts to distinguish isoxazole vs. oxadiazole tautomers .
Data Contradiction Analysis: How to address conflicting biological activity data in different assay systems?
Answer:
- Assay Validation : Re-test the compound under standardized conditions (e.g., pH 7.4 buffer, 37°C). For thiadiazole-containing analogs, discrepancies may arise from redox instability or solvent interactions (e.g., DMSO quenching reactive intermediates) .
- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate cell viability via MTT assays to rule out cytotoxicity artifacts.
Advanced Mechanistic Studies: What computational strategies predict the compound’s binding mode to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with hybrid force fields (AMBER for protein, GAFF for ligand) to model interactions with kinase domains. Focus on the thiadiazole’s sulfur and fluorophenyl’s π-stacking potential.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
Tautomerism and Stability: How to experimentally distinguish thiol-thione tautomerism in the furan-isoxazole moiety?
Answer:
-
Spectroscopic Analysis :
Technique Thiol Form (5-Furan-2-yl-1,3,4-oxadiazole-2-thiol) Thione Form (5-Furan-2-yl-1,3,4-oxadiazole-2(3H)-thione) IR (cm) 2550 (S-H stretch) 1250 (C=S stretch) NMR δ 13.2 (S-H) Absent -
pH-Dependent Studies : At pH < 5, the thiol form dominates; at pH > 8, the thione form stabilizes via deprotonation .
Crystallographic Challenges: How to resolve disorder in the piperidin-1-yl methanone group during structure refinement?
Answer:
- Multi-Component Refinement : Split the disordered region into two conformers (occupancy 60:40) using SHELXL’s PART instruction. Apply geometric restraints (DFIX, SIMU) to maintain bond-length consistency .
- Low-Temperature Data Collection : Collect data at 100 K to reduce thermal motion artifacts. Aim for completeness >98% and I/σ(I) > 2 in the highest resolution shell .
Biological Activity Profiling: What in vitro assays are suitable for evaluating its kinase inhibition potential?
Answer:
- Kinase Panel Screening : Use the ADP-Glo™ Kinase Assay for IC determination against EGFR or VEGFR2. Include staurosporine as a reference inhibitor.
- Cellular Uptake : Quantify intracellular concentration via LC-MS/MS after 24-hr exposure (LOQ = 0.1 ng/mL). Adjust serum content in media to avoid protein-binding interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
